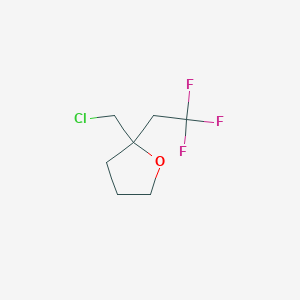
2-(Chloromethyl)-2-(2,2,2-trifluoroethyl)oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-2-(2,2,2-trifluoroethyl)oxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a chloromethyl group and a trifluoroethyl group attached to the oxolane ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-(2,2,2-trifluoroethyl)oxolane can be achieved through several synthetic routes. One common method involves the reaction of 2-(2,2,2-trifluoroethyl)oxolane with a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is typically carried out under anhydrous conditions and may require the use of a solvent such as dichloromethane or chloroform. The reaction conditions, including temperature and reaction time, can vary depending on the specific chlorinating agent used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and precise control of reaction parameters can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-2-(2,2,2-trifluoroethyl)oxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxirane derivatives or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include 2-(hydroxymethyl)-2-(2,2,2-trifluoroethyl)oxolane, 2-(aminomethyl)-2-(2,2,2-trifluoroethyl)oxolane, and other substituted derivatives.
Oxidation Reactions: Products include oxirane derivatives and other oxidized compounds.
Reduction Reactions: Products include alcohols and other reduced derivatives.
科学的研究の応用
2-(Chloromethyl)-2-(2,2,2-trifluoroethyl)oxolane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its ability to undergo various chemical reactions allows for the modification of biological molecules.
Medicine: Research into the compound’s potential therapeutic applications is ongoing. It may serve as a precursor for the synthesis of drugs with specific biological activities.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
作用機序
The mechanism of action of 2-(Chloromethyl)-2-(2,2,2-trifluoroethyl)oxolane depends on the specific application and the molecular targets involved. In general, the compound can interact with various biological molecules through its functional groups. For example, the chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that affect their function. The trifluoroethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
類似化合物との比較
2-(Chloromethyl)-2-(2,2,2-trifluoroethyl)oxolane can be compared with other similar compounds, such as:
2-(Chloromethyl)oxolane: Lacks the trifluoroethyl group, resulting in different chemical properties and reactivity.
2-(2,2,2-Trifluoroethyl)oxolane: Lacks the chloromethyl group, affecting its ability to undergo substitution reactions.
2-(Bromomethyl)-2-(2,2,2-trifluoroethyl)oxolane: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity in substitution reactions.
The presence of both the chloromethyl and trifluoroethyl groups in this compound makes it unique and versatile for various applications.
特性
分子式 |
C7H10ClF3O |
|---|---|
分子量 |
202.60 g/mol |
IUPAC名 |
2-(chloromethyl)-2-(2,2,2-trifluoroethyl)oxolane |
InChI |
InChI=1S/C7H10ClF3O/c8-5-6(2-1-3-12-6)4-7(9,10)11/h1-5H2 |
InChIキー |
CMTSJDXDKCORHE-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)(CC(F)(F)F)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13197104.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiane-3-carboxylic acid](/img/structure/B13197109.png)
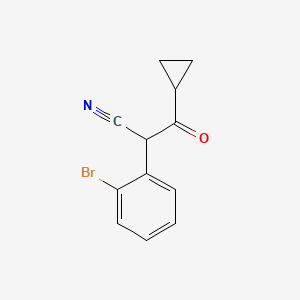
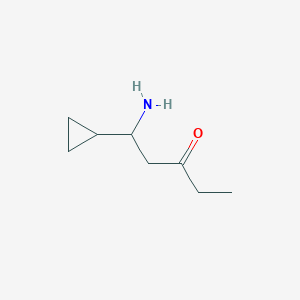
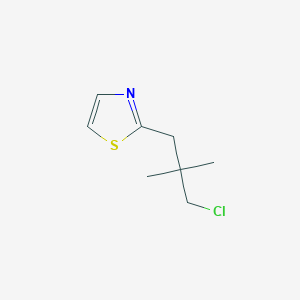
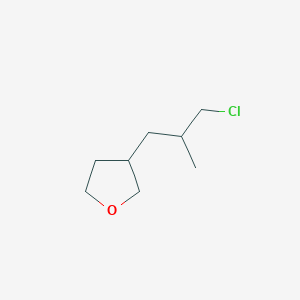
![5-(4-Fluorophenyl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13197126.png)


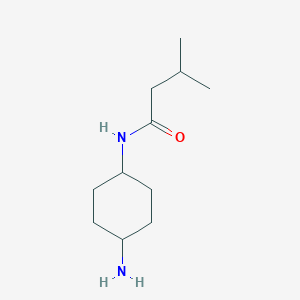

![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine](/img/structure/B13197172.png)

